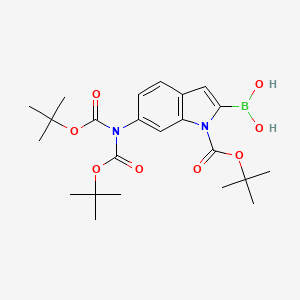
(6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a complex organic compound that features a boronic acid functional group attached to an indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the boronic acid group. The tert-butoxycarbonyl (Boc) protecting groups are used to protect the amino functionalities during the synthesis. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the indole ring or the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials.
Biology
In biological research, this compound can be used to develop boron-containing drugs. Boron has unique properties that can enhance the biological activity of certain compounds, making them more effective as therapeutic agents.
Medicine
In medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors. They can inhibit proteases and other enzymes, making them useful in the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and electronic devices. Its unique chemical properties make it suitable for various applications, including sensors and catalysts.
Mécanisme D'action
The mechanism of action of (6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain such functional groups. This interaction can disrupt the enzyme’s activity, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
Indole-3-boronic acid: Another indole-based boronic acid with similar reactivity.
(4-(tert-Butoxycarbonyl)phenyl)boronic acid: A boronic acid with a different aromatic core but similar protecting groups.
Uniqueness
What sets (6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid apart is its combination of an indole core with multiple Boc-protected amino groups and a boronic acid functional group. This unique structure provides distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C23H33BN2O8 |
|---|---|
Poids moléculaire |
476.3 g/mol |
Nom IUPAC |
[6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C23H33BN2O8/c1-21(2,3)32-18(27)25(19(28)33-22(4,5)6)15-11-10-14-12-17(24(30)31)26(16(14)13-15)20(29)34-23(7,8)9/h10-13,30-31H,1-9H3 |
Clé InChI |
CQWVQDQUFCPYQN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





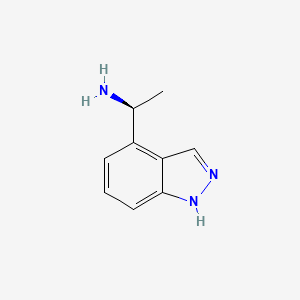
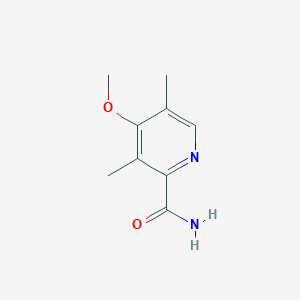
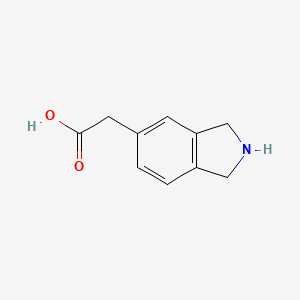

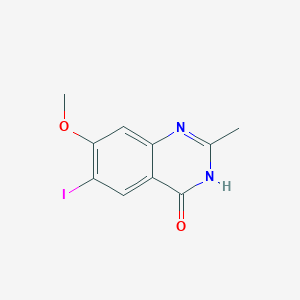
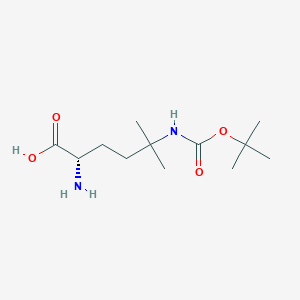

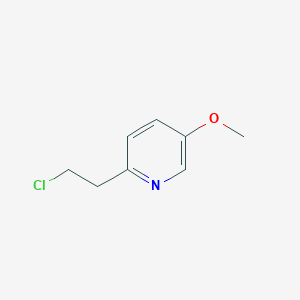

![Pyrazolo[1,5-c]pyrimidine](/img/structure/B12974108.png)

